molecular formula C14H12O3 B041222 2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid CAS No. 27602-79-5

2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid

Cat. No. B041222
CAS RN: 27602-79-5
M. Wt: 228.24 g/mol
InChI Key: MJWURUPGNUFKMR-UHFFFAOYSA-N
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Patent
US04675419

Procedure details

Using the method described in Example 1 b) 2-(6-methoxy-2-naphthyl)-propionic acid or naproxen in DL-form was obtained from 2-(6-methoxy-2-naphthyl)-propenoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]([CH3:17])[C:14]([OH:16])=[O:15])[CH:7]=[CH:6]2.C[C@H](C(O)=O)C1C=CC2C=C(OC)C=CC=2C=1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13](=[CH2:17])[C:14]([OH:16])=[O:15])[CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H](C=1C=CC=2C=C(C=CC2C1)OC)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.